molecular formula C14H27NO B13769571 Aziridine, 1-lauroyl- CAS No. 48163-10-6

Aziridine, 1-lauroyl-

Katalognummer: B13769571
CAS-Nummer: 48163-10-6
Molekulargewicht: 225.37 g/mol
InChI-Schlüssel: XLOMPIAMFZQSFP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Aziridine, 1-lauroyl- is an organic compound that belongs to the class of aziridines, which are three-membered nitrogen-containing heterocycles. Aziridines are known for their significant ring strain, which makes them highly reactive and useful intermediates in organic synthesis. The lauroyl group attached to the aziridine ring enhances its lipophilicity and potential biological activity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Aziridine, 1-lauroyl- can be synthesized through various methods. One common approach involves the reaction of lauroyl chloride with aziridine in the presence of a base such as triethylamine. The reaction typically proceeds at room temperature and yields the desired product with good efficiency.

Another method involves the ring-opening of epoxides with amines, followed by acylation with lauroyl chloride

Industrial Production Methods

Industrial production of aziridines often involves the use of aminoethanol as a starting material. The Nippon Shokubai process utilizes an oxide catalyst and high temperatures to dehydrate aminoethanol, while the Wenker synthesis converts aminoethanol to the sulfate ester, which undergoes base-induced sulfate elimination .

Analyse Chemischer Reaktionen

Types of Reactions

Aziridine, 1-lauroyl- undergoes various types of chemical reactions, including:

    Nucleophilic Ring-Opening Reactions: The strained aziridine ring is highly susceptible to nucleophilic attack, leading to ring-opening reactions.

    Oxidation and Reduction: Aziridines can be oxidized to form aziridine N-oxides or reduced to form amines.

    Substitution Reactions: The lauroyl group can be substituted with other acyl groups or functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Nucleophilic Ring-Opening: Reagents such as sodium azide, lithium aluminum hydride, and various amines are commonly used.

    Oxidation: Oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) are used to oxidize aziridines to aziridine N-oxides.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are used to reduce aziridines to amines.

Major Products Formed

    Nucleophilic Ring-Opening: The major products are amines, alcohols, or thiols, depending on the nucleophile used.

    Oxidation: Aziridine N-oxides are the primary products.

    Reduction: The primary products are amines.

Wirkmechanismus

The mechanism of action of aziridine, 1-lauroyl- involves the nucleophilic attack on the strained aziridine ring, leading to ring-opening and the formation of reactive intermediates. These intermediates can interact with various molecular targets, including DNA, proteins, and enzymes, leading to biological effects such as DNA alkylation and enzyme inhibition .

Vergleich Mit ähnlichen Verbindungen

Aziridine, 1-lauroyl- can be compared with other aziridine derivatives and similar three-membered heterocycles:

Conclusion

Aziridine, 1-lauroyl- is a versatile compound with significant applications in chemistry, biology, medicine, and industry. Its unique reactivity and ability to form strong bonds make it a valuable intermediate in various synthetic processes. Understanding its preparation methods, chemical reactions, and mechanism of action can further enhance its utility in scientific research and industrial applications.

Eigenschaften

CAS-Nummer

48163-10-6

Molekularformel

C14H27NO

Molekulargewicht

225.37 g/mol

IUPAC-Name

1-(aziridin-1-yl)dodecan-1-one

InChI

InChI=1S/C14H27NO/c1-2-3-4-5-6-7-8-9-10-11-14(16)15-12-13-15/h2-13H2,1H3

InChI-Schlüssel

XLOMPIAMFZQSFP-UHFFFAOYSA-N

Kanonische SMILES

CCCCCCCCCCCC(=O)N1CC1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.